molecular formula C10H16N2O3 B2855705 4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248378-34-7

4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2855705
CAS No.: 2248378-34-7
M. Wt: 212.249
InChI Key: AACFUHWIHASAKC-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid is a complex organic compound that features a cyclopentyl ring, an imidazolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the formation of the imidazolidine ring through cyclization reactions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the context and the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its combination of a cyclopentyl ring and an imidazolidine ring, along with a carboxylic acid group. This combination of structural features provides distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(1-methylcyclopentyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(4-2-3-5-9)10(7(13)14)6-11-8(15)12-10/h2-6H2,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACFUHWIHASAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C2(CNC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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